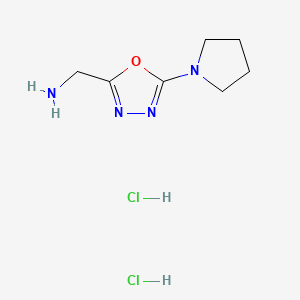

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

Description

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyrrolidin-1-yl group and at the 2-position with a methanamine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c8-5-6-9-10-7(12-6)11-3-1-2-4-11;;/h1-5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBIMMQZVYXIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(O2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents . One common method includes the reaction of substituted benzonitrile with sodium hydroxide and hydroxylamine hydrochloride in ethanol/water under reflux conditions . The intermediate product is then further reacted with appropriate reagents to form the desired oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and various reducing agents . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetic anhydride can yield acylated oxadiazole derivatives, while reduction reactions can produce amine-functionalized products .

Scientific Research Applications

Chemistry

In chemistry, (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring its use in developing new therapeutic agents for treating various diseases.

Industry

Industrially, (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to bind to active sites of target proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride can be contextualized against related compounds with analogous scaffolds. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Core Heterocycle Variability: The 1,3,4-oxadiazole core in the target compound contrasts with thiadiazole (sulfur vs. oxygen) in [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride. Thiadiazoles generally exhibit higher lipophilicity and altered electronic properties, which may influence target binding .

Substituent Effects: The pyrrolidin-1-yl group in the target compound provides a basic nitrogen, facilitating protonation at physiological pH and interaction with acidic residues in enzymes or receptors. This contrasts with non-polar substituents like 4-methoxyphenyl or methyl groups in other analogs . Piperazine and pyrimidine moieties in 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride suggest a broader pharmacological profile, possibly targeting central nervous system (CNS) or cardiovascular systems .

Bioactivity and Applications :

- While direct bioactivity data for the target compound are sparse, structural analogs with similar cores (e.g., pyrazolo-oxazin derivatives) have demonstrated kinase inhibitory activity, highlighting the scaffold’s versatility in drug discovery .

- The benzodioxin-substituted oxadiazole in may exhibit enhanced bioavailability due to its planar aromatic system, a feature absent in the pyrrolidine-substituted target compound.

Physicochemical Properties :

- The dihydrochloride salt form of the target compound ensures superior aqueous solubility compared to neutral analogs, critical for in vivo applications. For instance, [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride has a lower molecular weight but lacks the solubility-enhancing dihydrochloride moiety .

Research Findings and Implications

- Synthetic Accessibility : The 1,3,4-oxadiazole core is synthetically accessible via cyclization of hydrazides with carbon disulfide or other electrophiles, as demonstrated in . Modifications at the 5-position (e.g., pyrrolidine vs. aryl groups) can be achieved using nucleophilic substitution or cross-coupling reactions.

- Therapeutic Potential: Compounds with pyrrolidine substitutions, such as the target molecule, are under investigation for their ability to modulate neurotransmitter systems (e.g., dopamine or serotonin receptors) due to the amine’s basicity .

- Toxicity and Selectivity: Structural clustering algorithms (e.g., Butina clustering in ) suggest that minor substituent changes (e.g., replacing pyrrolidine with piperazine) can drastically alter selectivity profiles, reducing off-target effects.

Biological Activity

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of various substituents on the oxadiazole ring can significantly influence the biological activity of these compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives with the 1,2,4-oxadiazole core have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity : Compounds similar to (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine exhibited IC50 values in the low micromolar range against leukemia and breast cancer cell lines. For example, a study reported that certain oxadiazole derivatives demonstrated greater cytotoxicity than doxorubicin in MCF-7 and U-937 cell lines .

- Mechanism of Action : The mechanism often involves inducing apoptosis via upregulation of pro-apoptotic proteins such as p53 and caspases . Flow cytometry assays indicated that these compounds trigger apoptosis in a dose-dependent manner.

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that they exhibit significant activity against bacterial strains and fungi:

- Inhibition Studies : Certain oxadiazoles were shown to inhibit growth in both Gram-positive and Gram-negative bacteria at nanomolar concentrations. For example, compounds derived from the 1,2,4-oxadiazole scaffold demonstrated MIC values comparable to standard antibiotics .

Case Study 1: Anticancer Activity

A study investigated a series of oxadiazole derivatives for their anticancer activity against human leukemia cell lines (CEM-13 and MT-4). The results indicated that some derivatives had GI50 values at sub-micromolar concentrations, suggesting potent anticancer effects. Notably, compound 5a showed higher potency than traditional chemotherapeutics like doxorubicin .

Case Study 2: Apoptotic Mechanisms

In another study focusing on MCF-7 breast cancer cells, it was found that specific oxadiazole derivatives led to increased levels of p53 and caspase activation. Western blot analysis confirmed that these compounds effectively promoted apoptotic pathways .

Structure–Activity Relationship (SAR)

The biological activity of (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrrolidine Ring | Enhances binding affinity to biological targets |

| Oxadiazole Core | Essential for anticancer and antimicrobial activity |

| Substituents | Modifications can lead to improved potency or selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.